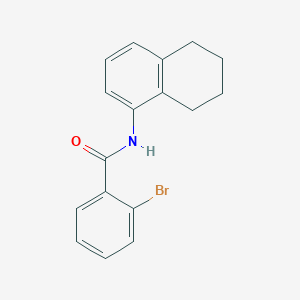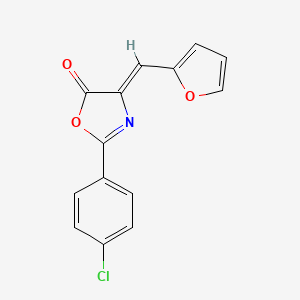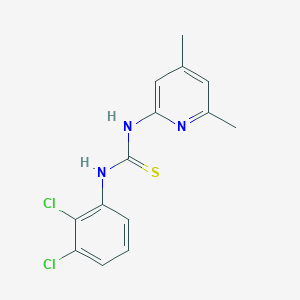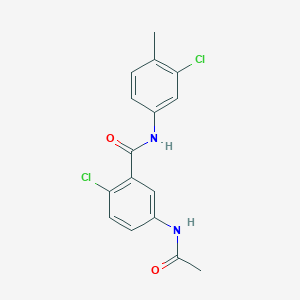![molecular formula C17H17F3N2O4S B5740089 N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)
N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide, commonly known as ETP-46464, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the treatment of cancer. ETP-46464 belongs to the class of compounds known as sulfonamides, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of ETP-46464 involves the inhibition of CAIX activity. CAIX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. Cancer cells have a high demand for energy and produce large amounts of lactic acid, which leads to an acidic microenvironment. CAIX is upregulated in response to this acidic environment, and it helps to maintain the pH balance in cancer cells. Inhibition of CAIX activity by ETP-46464 leads to an increase in intracellular acidity, which in turn leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects. It inhibits the activity of CAIX, leading to a decrease in tumor growth and metastasis. ETP-46464 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ETP-46464 has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of pH in normal cells. However, the inhibition of CAII by ETP-46464 is reversible, making it less toxic to normal cells.
实验室实验的优点和局限性
ETP-46464 has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to be effective in inhibiting the growth of various cancer cell lines. ETP-46464 has also been shown to be less toxic to normal cells due to its reversible inhibition of CAII. However, ETP-46464 has some limitations. It is a relatively new compound, and its long-term effects on normal cells are not yet known. Additionally, ETP-46464 has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
未来方向
There are several future directions for the research and development of ETP-46464. One direction is to optimize the synthesis of ETP-46464 to improve yield and purity. Another direction is to investigate the long-term effects of ETP-46464 on normal cells. Additionally, further research is needed to determine the optimal dosage and administration of ETP-46464 for cancer treatment. Finally, the potential use of ETP-46464 in combination with other anticancer agents should be explored to enhance its efficacy.
Conclusion:
In conclusion, ETP-46464 is a promising compound for cancer treatment due to its potent inhibition of CAIX and its ability to induce apoptosis in cancer cells. ETP-46464 has several advantages for lab experiments, but it also has some limitations. Further research is needed to optimize the synthesis of ETP-46464, investigate its long-term effects on normal cells, and determine its optimal dosage and administration for cancer treatment.
合成方法
The synthesis of ETP-46464 involves several steps, starting with the reaction of 2-ethoxy-5-(trifluoromethyl)aniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-aminophenylacetic acid to form ETP-46464. The synthesis of ETP-46464 has been optimized to improve yield and purity, making it a viable compound for research purposes.
科学研究应用
ETP-46464 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ETP-46464 exerts its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX activity leads to a decrease in tumor growth and metastasis.
属性
IUPAC Name |
N-[4-[[2-ethoxy-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-3-26-16-9-4-12(17(18,19)20)10-15(16)22-27(24,25)14-7-5-13(6-8-14)21-11(2)23/h4-10,22H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHSDAMUFMNYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)



![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)